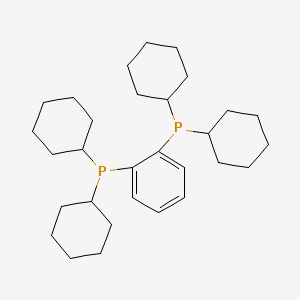

1,2-Bis(dicyclohexylphosphino)benzene

Description

The Role of Bidentate Phosphine (B1218219) Ligands in Advanced Synthetic Methodologies

Bidentate phosphine ligands, also known as diphosphines, are compounds that contain two phosphine groups connected by a backbone, allowing them to bind to a metal center at two points. sigmaaldrich.com This chelation effect provides a significant entropic advantage over monodentate ligands, leading to the formation of more stable transition-metal complexes. nih.gov The stability and activity of these metal complexes are paramount in catalysis, where ligands play a key role in activating the central metal atom. sigmaaldrich.com

The properties of bidentate phosphine ligands can be finely tuned by modifying their electronic and steric characteristics. Electron-rich phosphines, such as those with alkyl substituents like cyclohexyl groups, enhance the electron density on the metal center, which can promote key steps in catalytic cycles like oxidative addition. Conversely, the bulkiness of the substituents, often quantified by the cone angle for monodentate ligands and the bite angle for bidentate ones, can influence the steric environment around the metal, facilitating processes like reductive elimination.

These tunable properties have made bidentate phosphines indispensable in a wide array of advanced synthetic methodologies. nih.govacs.orgdigitellinc.com They are extensively used as ligands for transition metals like palladium, nickel, and rhodium in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.govfishersci.ca Beyond cross-coupling, their applications extend to hydrogenation, carbonylation, polymerization, and cycloaddition reactions. nih.govnih.gov The development of chiral bidentate phosphines has also been instrumental in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. wikipedia.org

Structural Characteristics of Benzene-Bridged Diphosphine Ligands

Benzene-bridged diphosphine ligands are a specific subclass of bidentate phosphines where the two phosphorus atoms are attached to a benzene (B151609) ring. A prototypical example is 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), which features two diphenylphosphino groups attached to adjacent carbons on a benzene ring. wikipedia.org The defining structural characteristic of these ligands is the rigid backbone provided by the aromatic ring. This rigidity imparts a well-defined geometry upon the resulting metal complex, which can be crucial for controlling selectivity in catalytic reactions.

The bite angle, the P-Metal-P angle in a chelated complex, is a critical parameter for benzene-bridged diphosphines. The geometry of the benzene ring constrains this angle, which in turn influences the coordination geometry and reactivity of the metal center. Ligands with different backbones, such as the more flexible ethane (B1197151) bridge in 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), will have different natural bite angles, leading to different catalytic activities. beilstein-journals.org

The benzene bridge also holds the phosphine groups in a specific spatial arrangement. In 1,2-disubstituted ligands, the phosphorus donors are positioned to form a five-membered chelate ring with the metal center. This arrangement is common and effective for many catalytic applications. nih.gov Furthermore, the aromatic nature of the benzene backbone can participate in electronic interactions within the metal complex. The synthesis of these ligands often involves reactions with organometallic reagents and phosphine sources, leading to the desired structure. acs.orgresearchgate.net For instance, 1,2-bis(diphenylphosphino)benzene has been used to support various metal complexes, including those of rhodium and iron, where its structural properties are key to the resulting chemistry. soton.ac.ukacs.org

Significance of 1,2-Bis(dicyclohexylphosphino)benzene within the Diphosphine Class

1,2-Bis(dicyclohexylphosphino)benzene carves its own niche within the diphosphine class by combining the rigid 1,2-phenylene backbone with bulky and electron-donating dicyclohexylphosphino groups. sigmaaldrich.comnih.gov This specific combination of features makes it a highly effective ligand in various catalytic systems. The cyclohexyl groups are more electron-donating than the phenyl groups found in its well-known analogue, dppbz, which increases the electron density at the coordinated metal center. This enhanced electron-donating ability can be crucial for activating substrates in catalytic cycles.

The steric bulk of the dicyclohexylphosphino groups is substantial, influencing the coordination sphere of the metal and often promoting reductive elimination steps in cross-coupling reactions. This bulk, combined with the rigid bite angle enforced by the benzene bridge, provides a unique steric and electronic environment that can lead to high activity and selectivity.

The utility of 1,2-Bis(dicyclohexylphosphino)benzene and its close relatives has been demonstrated in several areas. For example, the related ligand 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), which shares the same phosphine substituents but has a more flexible ethane bridge, is used in platinum complexes for C-H bond activation and in osmium complexes for dioxygen activation. researchgate.netacs.org The benzene-bridged version is specifically noted for its use as a ligand in coordination chemistry and catalysis, forming stable complexes with transition metals to enhance reactivity. lookchem.com Its efficacy has been highlighted in nickel-catalyzed C-N cross-coupling reactions, where it promotes rapid catalysis even at low loadings. digitellinc.com

Below is a table summarizing the key properties of 1,2-Bis(dicyclohexylphosphino)benzene.

| Property | Value |

| IUPAC Name | dicyclohexyl[2-(dicyclohexylphosphino)phenyl]phosphine sigmaaldrich.com |

| CAS Number | 215951-96-5 sigmaaldrich.com |

| Molecular Formula | C₃₀H₄₈P₂ nih.gov |

| Molecular Weight | 470.66 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Key Feature | Combines a rigid benzene backbone with bulky, electron-rich phosphine groups. |

Overview of Research Trajectories in 1,2-Bis(dicyclohexylphosphino)benzene Chemistry

Research involving 1,2-Bis(dicyclohexylphosphino)benzene and structurally similar ligands is actively pursuing several promising directions. A primary focus remains on the development and application of novel catalytic systems. Scientists are exploring the use of this ligand with a variety of transition metals to catalyze challenging chemical transformations with greater efficiency and selectivity.

One significant research trajectory is the application of these ligands in cross-coupling reactions. For example, 1,2-bis(diphenylphosphino)benzene (dppbz), the phenyl analogue, has been successfully evaluated as a ligand for nickel-catalyzed C-N cross-coupling reactions, suggesting a fertile ground for its dicyclohexyl counterpart. digitellinc.com The development of air-stable, pre-formed catalysts incorporating these ligands is also a key area of interest, as it simplifies experimental procedures and enhances reproducibility. digitellinc.com

Another area of intense investigation is the activation of strong chemical bonds, such as the C-H bonds in hydrocarbons. acs.org The related ligand, 1,2-bis(dicyclohexylphosphino)ethane (dcpe), has been shown to facilitate the activation of benzene's C-H bonds by a platinum(0) complex. acs.orgharvard.edu Research is ongoing to understand the mechanisms of these activation processes and to expand their synthetic utility. This includes detailed kinetic and spectroscopic studies to elucidate the role of the ligand in the reaction pathway. harvard.edu

Furthermore, the coordination chemistry of these ligands continues to be a subject of study. Researchers are synthesizing and characterizing new metal complexes to understand the fundamental structural and electronic properties imparted by the ligand. Recent studies have also begun to explore the role of partial ligand oxidation, where bisphosphine mono-oxides (BPMOs) derived from ligands like these can act as catalytically relevant species, opening up new avenues for catalyst design and mechanistic understanding. chemrxiv.orgnih.gov The overarching goal is to leverage the unique properties of 1,2-Bis(dicyclohexylphosphino)benzene to design next-generation catalysts for a broad range of chemical syntheses. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-(2-dicyclohexylphosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h13-14,23-28H,1-12,15-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNBZPKZOBDXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409370 | |

| Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215951-96-5 | |

| Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,2 Bis Dicyclohexylphosphino Benzene

Approaches to Ortho-Diphosphinobenzenes

The synthesis of 1,2-bis(dicyclohexylphosphino)benzene is a specific example within the broader class of ortho-diphosphinobenzene synthesis. A common and effective strategy for creating the ortho-phenylenebis(phosphine) backbone involves a multi-step process starting from readily available precursors like 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene (B107964).

One established method is the preparation of 1,2-bis(dichlorophosphino)benzene (B1587436) as a key intermediate. This can be synthesized from 1,2-dibromobenzene through a sequential lithiation reaction, followed by treatment with an appropriate phosphorus electrophile such as chlorodiphenylphosphine (B86185) or, more specifically for this route, (diethylamino)dichlorophosphine ((Et₂N)PCl₂). The resulting aminophosphine (B1255530) is then cleaved using hydrogen chloride to yield 1,2-bis(dichlorophosphino)benzene. researchgate.netwikipedia.org This dichlorophosphine is a versatile intermediate that can be reacted with a variety of nucleophiles to generate a library of ortho-diphosphinobenzene ligands.

An alternative route begins with the photolysis of 1,2-dichlorobenzene in trimethyl phosphite, which produces 1,2-bis(dimethoxyphosphoryl)benzene. This compound can then be reduced to 1,2-bis(phosphino)benzene. This primary diphosphine is a valuable precursor that can undergo subsequent alkylation reactions to introduce the desired organic substituents.

The final step in the synthesis of 1,2-Bis(dicyclohexylphosphino)benzene from these intermediates typically involves a Grignard reaction. clearsynth.com By treating 1,2-bis(dichlorophosphino)benzene with four equivalents of cyclohexylmagnesium bromide, the dicyclohexylphosphino groups can be installed.

A summary of a common synthetic approach is presented in the table below:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Yield |

| 1 | 1,2-Diphosphinobenzene | PCl₅ | 1,2-Bis(dichlorophosphino)benzene | 93% researchgate.net |

| 2 | 1,2-Bis(dichlorophosphino)benzene | Cyclohexylmagnesium bromide | 1,2-Bis(dicyclohexylphosphino)benzene | Variable |

Table 1: A representative synthetic pathway to 1,2-Bis(dicyclohexylphosphino)benzene.

Challenges in the Synthesis of Highly Sterically Hindered Phosphine (B1218219) Ligands

The synthesis of sterically demanding phosphine ligands like 1,2-bis(dicyclohexylphosphino)benzene is not without its difficulties. The primary challenge lies in the introduction of the bulky cyclohexyl groups onto the phosphorus atoms. google.com

When employing the Grignard reaction with a precursor such as 1,2-bis(dichlorophosphino)benzene, the steric hindrance of the cyclohexyl Grignard reagent can significantly slow down the rate of nucleophilic attack on the phosphorus center. google.com This can lead to incomplete reactions and the formation of a mixture of partially substituted phosphines, which complicates the purification process and ultimately results in lower yields of the desired product.

Another challenge is the sensitivity of many phosphine compounds to oxidation. The phosphorus(III) center is readily oxidized to a phosphine oxide, especially in the presence of air. Therefore, these syntheses must be carried out under strictly anhydrous and oxygen-free conditions, often requiring the use of an inert atmosphere (e.g., argon or nitrogen) and carefully dried solvents and reagents.

The handling of some of the precursors can also be hazardous. For instance, methods involving the use of phosphine gas (PH₃) are complicated by its high toxicity and pyrophoric nature, necessitating specialized equipment and handling procedures. google.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

To overcome the challenges associated with the synthesis of sterically hindered phosphine ligands, careful optimization of the reaction conditions is crucial. For the Grignard reaction step, several parameters can be adjusted to improve the yield and purity of 1,2-bis(dicyclohexylphosphino)benzene.

The choice of solvent can have a significant impact on the reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for Grignard reactions as they can solvate the magnesium center, enhancing the nucleophilicity of the Grignard reagent. The reaction temperature is another critical factor. While some reactions are performed at room temperature, others may require cooling to control exothermicity or heating to drive the reaction to completion, especially when dealing with sterically hindered substrates.

The stoichiometry of the reagents is also a key consideration. Using a slight excess of the Grignard reagent can help to ensure complete conversion of the chlorophosphine precursor. However, a large excess can lead to the formation of byproducts and make purification more difficult.

Post-reaction workup and purification are also critical for obtaining a high-purity product. Purification is often achieved through recrystallization or column chromatography. acs.org The choice of solvent system for these purification techniques must be carefully selected to effectively separate the desired product from any unreacted starting materials or byproducts.

| Parameter | Consideration | Impact on Yield and Purity |

| Solvent | Ethereal solvents (e.g., THF, diethyl ether) are preferred. | Proper solvent choice enhances reagent solubility and reactivity, leading to higher conversion. |

| Temperature | Reaction may require heating to overcome steric hindrance. | Optimized temperature can increase reaction rate and drive the reaction to completion, improving yield. |

| Stoichiometry | A slight excess of the Grignard reagent is often used. | Ensures complete reaction of the starting material, but a large excess can lead to byproduct formation. |

| Purification | Recrystallization or column chromatography. | Essential for removing impurities and obtaining the final product in high purity. |

Table 2: Key parameters for the optimization of the synthesis of 1,2-Bis(dicyclohexylphosphino)benzene.

Scale-Up Considerations for Laboratory and Industrial Applications

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of 1,2-bis(dicyclohexylphosphino)benzene introduces a new set of challenges. One of the primary concerns is the management of reaction exotherms. Grignard reactions are often highly exothermic, and on a large scale, efficient heat dissipation is critical to prevent runaway reactions. This may require the use of specialized reactors with advanced cooling systems.

The handling of large quantities of hazardous materials, such as pyrophoric Grignard reagents and air-sensitive phosphines, also requires stringent safety protocols and specialized equipment. The use of closed systems and automated addition of reagents can help to minimize risks.

From an economic perspective, the cost of starting materials and reagents becomes a more significant factor at an industrial scale. Therefore, developing a synthetic route that utilizes less expensive starting materials and minimizes the number of synthetic steps is highly desirable. google.com A patent for the synthesis of optically active 1,2-bis(dialkylphosphino)benzene derivatives highlights the importance of developing industrially advantageous production methods that avoid high-cost starting materials. google.com

Furthermore, the efficiency of the purification process is critical for the economic viability of large-scale production. Developing robust and scalable purification methods, such as crystallization, that can consistently deliver the product with the required purity is a key aspect of process development. The environmental impact of the synthesis, including the generation of waste and the use of hazardous solvents, must also be considered and minimized.

Coordination Chemistry of 1,2 Bis Dicyclohexylphosphino Benzene with Transition Metals

Formation of Metal-Phosphine Complexes

1,2-Bis(dicyclohexylphosphino)benzene readily forms stable complexes with a range of transition metals. nih.gov The formation of these complexes is primarily driven by the strong interaction between the soft phosphorus donor atoms of the ligand and soft transition metal centers.

The two phosphino (B1201336) groups of 1,2-bis(dicyclohexylphosphino)benzene are positioned on adjacent carbon atoms of the benzene (B151609) ring, predisposing the ligand to act as a chelating agent, forming a five-membered ring with the metal center. This chelation imparts significant stability to the resulting complexes due to the chelate effect.

A critical parameter governing the geometry and reactivity of these complexes is the P-M-P "bite angle." wikipedia.org While no direct crystallographic data for a simple transition metal complex of 1,2-bis(dicyclohexylphosphino)benzene is readily available in the literature to definitively state its bite angle, it can be estimated by comparison with its well-studied analogue, 1,2-bis(diphenylphosphino)benzene (B85067) (dppb). For dppb, the natural bite angle has been calculated to be approximately 83°. cmu.edu Given the similar ortho-phenylene backbone, the bite angle of 1,2-bis(dicyclohexylphosphino)benzene is expected to be in a similar range.

This relatively small bite angle is well-suited for the formation of square planar and octahedral complexes, which typically prefer P-M-P angles of around 90°. wikipedia.orgcmu.edu The rigid benzene backbone restricts the flexibility of the ligand, enforcing this specific bite angle upon the metal center. This rigidity can have a profound impact on the selectivity of catalytic reactions by influencing the geometry of the transition state. wikipedia.org

1,2-Bis(dicyclohexylphosphino)benzene, being a strong σ-donating ligand, can stabilize a variety of oxidation states in transition metals. It is commonly found in complexes with mid-to-late transition metals in low to intermediate oxidation states, such as Ni(II), Pd(II), Pt(II), and Rh(I)/Rh(III). proquest.comresearchgate.net

The coordination geometry around the metal center is largely dictated by the electronic configuration of the metal and the steric bulk of the ligand. For d⁸ metals like Pd(II) and Pt(II), square planar geometries are prevalent. For instance, the analogous ligand 1,2-bis(diphenylphosphino)benzene (dppb) forms square planar complexes with Pd(II) and Pt(II). nih.govnih.gov A rhodium(I) complex with a derivative of dppb also exhibits a square planar geometry. acs.org Rhodium(III) complexes with dppb have been synthesized and characterized as having a fac-configuration in an octahedral geometry. proquest.com Given the similarities, it is expected that 1,2-bis(dicyclohexylphosphino)benzene would favor similar coordination environments.

| Metal | Typical Oxidation State | Common Coordination Geometry |

| Nickel | Ni(II) | Square Planar, Octahedral |

| Palladium | Pd(II) | Square Planar |

| Platinum | Pt(II) | Square Planar |

| Rhodium | Rh(I), Rh(III) | Square Planar, Octahedral |

Investigation of Ligand Electronic and Steric Properties

The reactivity and stability of metal complexes of 1,2-bis(dicyclohexylphosphino)benzene are intricately linked to the electronic and steric properties of the ligand.

The dicyclohexylphosphino groups are significantly bulky. The steric hindrance of a phosphine (B1218219) ligand is often quantified by its Tolman cone angle (θ). While a specific value for 1,2-bis(dicyclohexylphosphino)benzene is not reported, the cone angle for tricyclohexylphosphine (B42057) (PCy₃) is 170°. This large value indicates that the cyclohexyl groups occupy a substantial portion of the coordination sphere around the metal center. This steric bulk can influence the coordination number of the metal, often preventing the coordination of additional ligands. It also plays a crucial role in creating a "pocket" around the metal's active site, which can enhance the selectivity of catalytic processes by controlling the approach of substrates. cmu.edu The steric properties are a key determinant in the stability of the resulting complexes. cmu.edu

The electronic nature of a phosphine ligand is a measure of its ability to donate electron density to the metal center. This is often assessed using the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of the corresponding nickel carbonyl complex, [Ni(CO)₃(phosphine)]. Tricyclohexylphosphine is known to be a very strong electron-donating ligand, with a TEP value of 2056.1 cm⁻¹. In comparison, triphenylphosphine (B44618), the parent compound of the analogous dppb, is less electron-donating with a TEP of 2068.9 cm⁻¹.

The high electron-donating ability of the dicyclohexylphosphino groups in 1,2-bis(dicyclohexylphosphino)benzene increases the electron density on the metal center. This enhanced electron richness can, in turn, influence the reactivity of the metal complex, for example, by promoting oxidative addition steps in catalytic cycles.

| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) |

| Tricyclohexylphosphine (PCy₃) | 170° | 2056.1 |

| Triphenylphosphine (PPh₃) | 145° | 2068.9 |

Stability and Reactivity Profiles of 1,2-Bis(dicyclohexylphosphino)benzene Metal Complexes

The combination of chelation, steric bulk, and strong electron-donating properties confers a high degree of stability to the metal complexes of 1,2-bis(dicyclohexylphosphino)benzene. The chelate effect, as mentioned earlier, provides thermodynamic stability. The steric bulk of the cyclohexyl groups can provide kinetic stability by protecting the metal center from decomposition pathways or unwanted side reactions.

The reactivity of these complexes is a direct consequence of their electronic and steric properties. The electron-rich nature of the metal center, induced by the phosphine ligand, often makes these complexes effective catalysts for reactions involving oxidative addition. For instance, platinum complexes with bis(dicyclohexylphosphino)ethane have been shown to activate C-H bonds of benzene. harvard.eduharvard.eduacs.org While this is not the benzene-bridged analogue, it highlights the potential reactivity of such electron-rich platinum-phosphine systems.

Furthermore, rhodium complexes with bidentate phosphine ligands are active in hydrogenation and hydroformylation reactions. researchgate.netuva.nl The bite angle of the ligand is known to be a critical factor in determining the regioselectivity of hydroformylation. uva.nl Given the expected bite angle of 1,2-bis(dicyclohexylphosphino)benzene, it is plausible that its rhodium complexes would exhibit interesting catalytic activity and selectivity in such transformations. The stability of these complexes under various reaction conditions is a key attribute for their application in homogeneous catalysis.

Thermal Stability and Decomposition Pathways

Complexes of 1,2-bis(dicyclohexylphosphino)benzene are generally expected to exhibit high thermal stability due to the robust P-C and C-C bonds within the ligand framework. However, at elevated temperatures, decomposition can occur through several pathways. One common pathway for related phosphine complexes is reductive elimination, particularly in late transition metal complexes in low oxidation states. For instance, the thermolysis of related platinum(II) complexes often proceeds via reductive elimination of a C-H or C-C bond between the metal and a coordinated organic group.

Another potential decomposition pathway involves the degradation of the phosphine ligand itself. Studies on the closely related 1,2-bis(diphenylphosphino)benzene (dppbz) have shown that P-C bond cleavage can occur in ruthenium clusters under thermal conditions, leading to the formation of phosphido-bridged clusters. researchgate.netdntb.gov.ua Similar C-P bond scission is a plausible decomposition route for 1,2-bis(dicyclohexylphosphino)benzene complexes, especially in electron-deficient metal centers.

Furthermore, intramolecular C-H activation of the cyclohexyl groups or the benzene backbone by the metal center can also lead to decomposition, forming more stable organometallic species. The specific pathway is often dictated by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Table 1: Representative Thermal Decomposition Data for Related Phosphine Complexes

| Complex/Ligand | Metal | Decomposition Temperature (°C) | Decomposition Pathway/Products |

|---|---|---|---|

| [Pt(dcpe)(neopentyl)(H)] | Pt | > 69 | Reductive elimination of neopentane (B1206597) |

| Ru6(μ6-C)(CO)15(dppbz) | Ru | 127 | Ligand degradation (P-C bond cleavage) |

Note: Data is for related phosphine ligands (dcpe: 1,2-bis(dicyclohexylphosphino)ethane (B1585223); dppbz: 1,2-bis(diphenylphosphino)benzene; TCHPTerph: a bulky p-terphenyl (B122091) bis(anilide) ligand) and is intended to be illustrative of potential thermal behavior.

Oxidative Stability and Air Sensitivity

The oxidative stability of 1,2-bis(dicyclohexylphosphino)benzene complexes is largely governed by the susceptibility of the phosphine groups to oxidation. The phosphorus(III) centers in the ligand are electron-rich and can be readily oxidized to phosphorus(V), typically forming phosphine oxides. This oxidation can be detrimental to the catalytic activity of the complex, as the electronic and steric properties of the resulting phosphine oxide ligand are significantly different.

Many complexes featuring bulky, electron-rich phosphines, including those of 1,2-bis(dicyclohexylphosphino)benzene, are air-sensitive, especially in solution. chemrxiv.org Exposure to air or other oxidizing agents can lead to the formation of the corresponding bis(phosphine oxide) ligand coordinated to the metal center. In some cases, this oxidation can be an integral part of the catalytic cycle, with the partially oxidized bisphosphine mono-oxide (BPMO) acting as the active ligand. chemrxiv.orgnih.gov

The rate and extent of oxidation depend on several factors, including the nature of the transition metal, the solvent, and the presence of other ligands. For example, magnesium complexes with bulky phosphine-containing ligands have been reported to be very air-sensitive, rapidly decomposing to form dark, oily solids. chemrxiv.org Similarly, nickel complexes of related bulky phosphines can be sensitive to moisture and air. preprints.org

The general reaction for the oxidation of a coordinated 1,2-bis(dicyclohexylphosphino)benzene (L) can be represented as:

[M(L)X_n] + O_2 → [M(L=O)X_n] or [M(O=L=O)X_n]

Where L=O represents the mono-phosphine oxide and O=L=O represents the bis-phosphine oxide.

Ligand Exchange Dynamics within Coordination Spheres

Ligand exchange is a fundamental process in the coordination chemistry of 1,2-bis(dicyclohexylphosphino)benzene complexes and is often a key step in catalytic cycles. The exchange of the bidentate phosphine ligand itself is generally slow due to the chelate effect, which imparts significant thermodynamic and kinetic stability to the resulting five- or six-membered chelate ring.

However, the exchange of other ancillary ligands (X) in a complex of the type [M(1,2-bis(dicyclohexylphosphino)benzene)X_n] is a dynamic process. The mechanism of this exchange can be either associative or dissociative, or an interchange mechanism. youtube.com

Associative (A) mechanism: An incoming ligand attacks the complex to form a higher-coordinate intermediate, which then loses a ligand. This pathway is more common for square-planar (e.g., Pd(II), Pt(II)) and 16-electron complexes.

Dissociative (D) mechanism: A ligand first dissociates from the complex, forming a lower-coordinate intermediate, which is then captured by the incoming ligand. This is more typical for coordinatively saturated, 18-electron complexes.

Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the leaving group is departing, without a discrete intermediate.

The rate of ligand exchange is influenced by several factors, including the nature of the metal, the steric and electronic properties of the entering and leaving ligands, and the solvent. The bulky dicyclohexyl groups on the phosphine ligand can sterically hinder the approach of an incoming ligand, potentially slowing down associative pathways. Conversely, the strong electron-donating nature of the phosphine can influence the lability of the other ligands in the coordination sphere.

Table 2: Factors Influencing Ligand Exchange Dynamics

| Factor | Influence on Ligand Exchange Rate |

|---|---|

| Metal Center | The identity and oxidation state of the metal significantly affect lability. |

| Chelate Effect | The bidentate nature of the ligand generally leads to high kinetic stability against its own dissociation. |

| Steric Bulk of Ligand | The bulky cyclohexyl groups can hinder the approach of incoming ligands, affecting associative pathways. |

| Electronic Properties of Ligand | The strong σ-donating ability of the phosphine can influence the trans effect and trans influence, affecting the lability of other ligands. |

| Nature of Entering/Leaving Ligands | Stronger nucleophiles will generally substitute more rapidly in associative mechanisms. The strength of the M-L bond of the leaving group is crucial in dissociative pathways. |

| Solvent | Coordinating solvents can participate in the exchange process, and solvent polarity can affect the stability of intermediates and transition states. |

Catalytic Applications of 1,2 Bis Dicyclohexylphosphino Benzene Complexes in Organic Transformations

Homogeneous Catalysis Paradigms

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Complexes of 1,2-bis(dicyclohexylphosphino)benzene have been investigated in several key homogeneous catalytic processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and related C-O bond forming reactions, are powerful tools in organic synthesis. The choice of ligand is crucial for the efficiency of these transformations. While a wide array of phosphine (B1218219) ligands have been successfully employed in these reactions, detailed research findings specifically documenting the performance of 1,2-bis(dicyclohexylphosphino)benzene in these coupling reactions are not extensively reported in the peer-reviewed literature. However, the structural motifs of this ligand, particularly its steric bulk and electron-donating nature, are characteristics generally sought after in ligands for efficient cross-coupling catalysis. For instance, bulky and electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps in the catalytic cycle of these reactions.

Table 1: Representative Cross-Coupling Reactions Catalyzed by Palladium-Phosphine Complexes

| Entry | Aryl Halide | Coupling Partner | Ligand | Catalyst System | Product | Yield (%) |

| 1 | Aryl Bromide | Arylboronic Acid | Buchwald-type biarylphosphine | Pd(OAc)₂ | Biphenyl derivative | >90 |

| 2 | Aryl Chloride | Primary Amine | Josiphos-type ligand | Pd₂ (dba)₃ | Arylamine | >85 |

| 3 | Aryl Iodide | Phenol | Xantphos (B1684198) | Pd(OAc)₂ | Diaryl ether | >80 |

The catalytic hydrogenation of unsaturated compounds and the dehydrogenation of saturated systems are fundamental transformations in both laboratory and industrial settings. While rhodium and iridium complexes with various phosphine ligands are known to be active catalysts for these processes, specific studies detailing the application of 1,2-bis(dicyclohexylphosphino)benzene complexes in hydrogenation and dehydrogenation are limited. The bulky nature of the dicyclohexylphosphino groups could potentially create a sterically demanding environment around the metal center, influencing the substrate scope and selectivity in such reactions. Dehydrogenation reactions, in particular, often require robust catalysts that can withstand harsh reaction conditions, a property that could potentially be imparted by the stable chelate ring formed by 1,2-bis(dicyclohexylphosphino)benzene.

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process for the synthesis of aldehydes. The regioselectivity of this reaction is highly dependent on the structure of the phosphine ligand. Specifically, the "bite angle" of bidentate phosphine ligands is a critical parameter. While extensive research has been conducted on ligands like xantphos and related systems, there is a lack of specific data on the performance of 1,2-bis(dicyclohexylphosphino)benzene in rhodium-catalyzed hydroformylation.

Similarly, in carbonylation and carboxylation reactions, where a carbonyl group is introduced into an organic molecule, the ligand plays a key role in the catalytic cycle. Despite the importance of these reactions, the application of 1,2-bis(dicyclohexylphosphino)benzene complexes as catalysts is not well-documented in the scientific literature.

The direct activation and functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to the construction of complex molecules. Research has shown that platinum complexes of chelating bis(dicyclohexylphosphino)alkane ligands are capable of activating the C-H bonds of benzene (B151609). In a notable study, the thermolysis of a cis-dihydrido platinum(II) complex bearing the related ligand 1,2-bis(dicyclohexylphosphino)ethane (B1585223) was shown to generate a reactive platinum(0) intermediate. This intermediate subsequently reacts with benzene to afford a C-H activation product. researchgate.net This work suggests that complexes of 1,2-bis(dicyclohexylphosphino)benzene, with its rigid aromatic backbone, could also be effective in promoting C-H activation processes. The rigidity of the ligand backbone can influence the geometry and reactivity of the metal center, potentially leading to unique selectivity in C-H functionalization reactions.

Table 2: C-H Activation of Benzene with a Platinum-Bis(dicyclohexylphosphino)ethane Complex

| Platinum Precursor | Ligand | Solvent | Temperature (°C) | Product |

| cis-[Pt(H)₂(dcpe)] | 1,2-Bis(dicyclohexylphosphino)ethane (dcpe) | Benzene | 60-80 | [Pt(H)(Ph)(dcpe)] |

Note: This table is based on research with the closely related ligand 1,2-bis(dicyclohexylphosphino)ethane, as a direct analogue for the C-H activation potential of 1,2-bis(dicyclohexylphosphino)benzene complexes.

In the field of olefin polymerization, the structure of the catalyst, including the supporting ligands, dictates the properties of the resulting polymer. While Ziegler-Natta and metallocene catalysts are the most well-known systems for olefin polymerization, certain late-transition metal complexes with phosphine ligands have also shown activity. However, there is a lack of specific reports on the use of 1,2-bis(dicyclohexylphosphino)benzene complexes as catalysts or co-catalysts in polymerization reactions. The steric and electronic properties of this ligand could potentially influence the rate of polymerization and the microstructure of the polymer, but this remains an area for future investigation.

Asymmetric Catalysis and Enantioselective Synthesis

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. A key requirement for an effective asymmetric catalyst is the presence of a chiral element, which is most commonly introduced through a chiral ligand.

1,2-Bis(dicyclohexylphosphino)benzene is an achiral molecule as it possesses a plane of symmetry. Consequently, its direct application as a chiral ligand in enantioselective synthesis is not feasible. In principle, it could be part of a catalytic system where chirality is introduced through a different component, such as a chiral co-ligand or a chiral auxiliary on the substrate. However, a review of the scientific literature does not reveal any significant research in this area. The vast majority of successful asymmetric transformations rely on ligands that are inherently chiral, and the development of catalytic systems based on achiral ligands for enantioselective synthesis remains a challenging and less explored field. Therefore, the role of 1,2-bis(dicyclohexylphosphino)benzene in asymmetric catalysis and enantioselective synthesis is not established.

Design and Synthesis of Chiral Derivatives of 1,2-Bis(dicyclohexylphosphino)benzene

The generation of chiral catalysts from 1,2-bis(dicyclohexylphosphino)benzene hinges on the introduction of chirality into the ligand structure. While the parent ligand is achiral, its derivatives can be rendered chiral through several synthetic strategies. The primary methods involve either modifying the phosphine substituents with chiral groups or constructing an inherently chiral biaryl backbone.

A common and effective precursor for these syntheses is 1,2-bis(dichlorophosphino)benzene (B1587436). This intermediate can be prepared from 1,2-dibromobenzene (B107964) through a process of sequential lithiation and reaction with a phosphine source, followed by treatment with hydrogen chloride. wikipedia.org Another high-yield method involves the direct chlorination of 1,2-diphosphinobenzene using phosphorus pentachloride (PCl₅). researchgate.net

Once the C₆H₄(PCl₂)₂ precursor is obtained, it serves as a versatile electrophilic building block. Chiral derivatives can then be synthesized by reaction with chiral nucleophilic phosphide (B1233454) reagents. A prominent example of a closely related chiral analogue is the class of DuPhos ligands, such as 1,2-bis[(2S,5S)-2,5-diethylphospholano]benzene. sigmaaldrich.com In this design, the achiral dicyclohexyl groups are replaced by chiral phospholane (B1222863) rings, creating a C₂-symmetric ligand capable of inducing high enantioselectivity in metal-catalyzed reactions. The synthesis of such a ligand would involve the reaction of 1,2-bis(dichlorophosphino)benzene with the lithium salt of a chiral (2S,5S)-2,5-dialkylphospholane.

Alternative strategies focus on creating axial chirality in the ligand backbone itself. Techniques such as rhodium-catalyzed intramolecular [2+2+2] cycloadditions have been successfully employed to create C₂-symmetric chiral biaryl diphosphine ligands. researchgate.net Although often demonstrated with diphenylphosphino groups, these methodologies are conceptually applicable to dicyclohexylphosphino derivatives, providing a pathway to atropisomeric ligands where the bulky cyclohexyl groups would contribute to a high barrier to rotation, ensuring configurational stability.

Application in Enantioselective Catalytic Reactions

Chiral derivatives of 1,2-bis(dicyclohexylphosphino)benzene are primarily valued for their application in asymmetric catalysis, where they can create a well-defined chiral environment around a metal center to control the stereochemical outcome of a reaction. The rhodium complex of a notable chiral analogue, 1,2-bis[(2S,5S)-2,5-diethylphospholano]benzene (known as (S,S)-Et-DuPhos-Rh), serves as a powerful catalyst for a variety of enantioselective transformations. sigmaaldrich.com

These catalysts have proven particularly effective in asymmetric hydrogenation reactions for the synthesis of high-value, optically active compounds. For instance, the (S,S)-Et-DuPhos-Rh catalyst is utilized in the preparation of precursors to biologically active molecules like cryptophycins and for synthesizing constrained phenylalanine analogs and fluoro amino acids, which are critical components for potent protease inhibitors. sigmaaldrich.com The high levels of enantioselectivity achieved in these reactions underscore the efficacy of the rigid, C₂-symmetric ligand framework in discriminating between enantiotopic faces of the substrate.

The table below summarizes some of the key applications of the rhodium complex of this chiral ligand in asymmetric hydrogenation.

| Reaction Type | Substrate Type | Application / Product | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Horner-Wadsworth-Emmons Product | Key precursor unit of cryptophycins | sigmaaldrich.com |

| Asymmetric Hydrogenation | Heck Reaction Product | Constrained phenylalanine analogs | sigmaaldrich.com |

| Asymmetric Hydrogenation | α-(Benzyloxyaminomethyl)acrylate stereoisomers | N-benzyloxy-β-amino acid Me esters | sigmaaldrich.com |

| Asymmetric Hydrogenation | Fluoro-substituted olefin | Fluoro amino acids for HCV NS3 protease inhibitors | sigmaaldrich.com |

Catalyst Performance and Optimization

The practical utility of a catalyst is determined not only by its activity and selectivity but also by its efficiency and robustness over time. Key metrics for evaluating these characteristics include turnover numbers and frequencies, selectivity control, and catalyst longevity.

Turnover Frequencies (TOF) and Turnover Numbers (TON)

Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for quantifying catalyst efficiency. TON represents the total number of substrate molecules converted per mole of catalyst before it becomes inactive, calculated as the moles of product divided by the moles of catalyst. wikipedia.orgresearchgate.net TOF is the rate of this conversion, defined as the TON per unit of time, and provides a measure of the intrinsic activity of the catalytic sites. wikipedia.orgsciencenet.cn

For industrial applications, TOF values typically range from 10⁻² to 10² s⁻¹. wikipedia.org The determination of these values requires careful measurement of reaction rates and an accurate count of the number of active catalytic sites. While these metrics are fundamentally important for comparing different catalysts, specific TOF and TON data for reactions catalyzed by complexes of 1,2-bis(dicyclohexylphosphino)benzene and its derivatives are not extensively detailed in the readily available literature. The reporting of such values would be essential for rigorous comparison with other catalyst systems.

Selectivity Control (Regio-, Chemo-, Stereoselectivity)

The structure of the 1,2-bis(dicyclohexylphosphino)benzene ligand is instrumental in controlling the selectivity of catalytic reactions.

Stereoselectivity: As detailed in section 4.2.2, chiral derivatives of this ligand provide excellent stereocontrol, particularly enantioselectivity, in reactions like asymmetric hydrogenation. sigmaaldrich.com The rigid backbone and the defined chiral environment it creates are key to achieving high enantiomeric excess (ee). The phenanthroline ligand, which also features a rigid fused-ring structure, has been shown to promote stereoselective glycosylation reactions, illustrating the principle that rigid scaffolds can effectively control stereochemical outcomes. nih.gov

Regio- and Chemoselectivity: The bulky and strongly electron-donating nature of the dicyclohexylphosphino groups significantly influences the electronic and steric environment at the metal center. This modulation can be harnessed to control regioselectivity (where a reaction occurs on a molecule with multiple possible sites) and chemoselectivity (differentiating between different functional groups). For example, in palladium-catalyzed reactions, the choice of phosphine ligand, including related dicyclohexylphosphine (B1630591) ligands, has been shown to divert reaction pathways and alter the distribution of products, indicating a strong ligand influence on selectivity. chemrxiv.org The fundamental role of the ligand is to tune the catalyst's reactivity to favor one reaction pathway or site over another.

Catalyst Deactivation and Longevity Studies

The long-term performance of a catalyst is often limited by deactivation pathways that reduce its activity over time. For catalysts containing phosphine ligands like 1,2-bis(dicyclohexylphosphino)benzene, several deactivation mechanisms are possible.

One potential pathway is ligand degradation. Studies on the closely related 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) have shown that under certain conditions, such as in reactions with ruthenium carbonyl clusters, the ligand can degrade. dntb.gov.ua This process can involve the cleavage of the strong phosphorus-carbon bonds, leading to the breakdown of the catalyst's structure.

Another deactivation route is thermal decomposition. Research on platinum complexes with the bis(dicyclohexylphosphino)ethane (dcpe) ligand, which shares the same phosphine groups, has detailed the kinetics of thermolysis. harvard.edu Such studies are crucial for understanding the operational temperature limits of these catalysts.

Furthermore, catalyst deactivation can occur through mechanisms common to many catalytic systems. These include the leaching of the active metal or ligand into the solution, particularly in heterogenized systems, or the poisoning of the catalyst by the adsorption of products or impurities onto the active sites. mdpi.com For example, in oxidative desulfurization, the accumulation of sulfone products on the catalyst surface was identified as a cause of deactivation. mdpi.com Understanding these pathways is essential for designing more robust and long-lived catalysts.

Mechanistic Investigations of Catalytic Reactions Involving 1,2 Bis Dicyclohexylphosphino Benzene Complexes

Elucidation of Catalytic Cycles and Elementary Steps

The catalytic cycle of a transition metal-catalyzed reaction is a sequence of elementary steps that describes the transformation of reactants to products, with the catalyst being regenerated at the end of each cycle. For complexes involving bulky phosphine (B1218219) ligands such as 1,2-bis(dicyclohexylphosphino)benzene, these cycles typically involve fundamental steps like oxidative addition, transmetalation, migratory insertion, and reductive elimination.

A well-studied parallel can be drawn from the catalytic cycle of palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. researchgate.netresearchgate.netnih.gov The generally accepted mechanism for the Heck reaction, for instance, involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(Ar)(X)(L₂)]. harvard.edu

Olefin Coordination and Insertion: An alkene coordinates to the Pd(II) center, followed by migratory insertion of the aryl group into the C=C bond to form a σ-alkylpalladium(II) complex.

β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the C-C coupled product and a hydridopalladium(II) complex, [Pd(H)(X)(L₂)].

Reductive Elimination/Base Regeneration: The catalyst is regenerated by the reductive elimination of HX, often facilitated by a base. harvard.edu

In the context of nickel catalysis, such as the [2+2+2] cyclotrimerization of alkynes, a proposed pathway for a related diphosphine-benzophenone nickel complex involves a hemilabile interaction of a carbonyl group on the ligand scaffold with the nickel center. researchgate.net This suggests that even parts of the ligand not directly bonded to the metal can play a crucial role in the catalytic cycle by temporarily coordinating to the metal, thereby opening up a coordination site for substrate binding.

Similarly, in C-H activation catalysis, a platinum complex with the analogous bis(dicyclohexylphosphino)ethane (dcpe) ligand was shown to activate the C-H bonds of benzene (B151609). The catalytic cycle begins with the reductive elimination of neopentane (B1206597) from a cis-[bis(dicyclohexylphosphino)ethane]hydridoneopentylplatinum(II) precursor to generate a highly reactive platinum(0) intermediate. This intermediate then undergoes oxidative addition into the C-H bond of a benzene molecule to form the product and regenerate the active species. researchgate.net

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for validating a proposed catalytic cycle. These transient species are often unstable, making their isolation and study challenging. Various spectroscopic techniques, including NMR and X-ray crystallography, are instrumental in their identification.

In a study of a platinum complex with the similar ligand bis(dicyclohexylphosphino)ethane (dcpe), the presumed reactive intermediate, a [bis(dicyclohexylphosphino)ethane]platinum(0) species, was successfully trapped. researchgate.net This was achieved by reacting it with diphenylacetylene (B1204595) or an excess of the phosphine ligand itself, leading to the formation of stable platinum(0) adducts that could be characterized. researchgate.netresearchgate.net

Mechanistic studies on palladium-catalyzed C-H olefination have also led to the successful identification of key intermediates. In one such study, a dimeric palladium complex was identified as a catalyst resting state, and its reaction with benzene led to the formation of a phenylpalladium species, which was confirmed by X-ray analysis and NMR spectroscopy. acs.org This phenylpalladium complex was then shown to be a competent catalyst in the subsequent olefination step. acs.org

In some catalytic systems, ligand-modified intermediates play a crucial role. For instance, the mono-oxidation of a bis-phosphine ligand can be critical for catalytic activity. researchgate.net The resulting bis-phosphine mono-oxide can act as a hemilabile, bidentate ligand. An oxidative addition adduct of such a ligand with palladium has been isolated and structurally characterized, confirming its catalytic competence. researchgate.net Similarly, a gold(I) complex containing 1,2-bis(diphenylphosphino)benzene (B85067) monoxide has been synthesized and characterized, showcasing a short contact between the phosphine oxide's oxygen and the gold center in the solid state. eurjchem.com

The table below provides examples of characterized intermediates in catalytic systems with related phosphine ligands.

| Metal | Ligand | Intermediate Type | Characterization Method(s) | Reference |

|---|---|---|---|---|

| Platinum | bis(dicyclohexylphosphino)ethane | Pt(0)-alkyne complex | X-ray crystallography, NMR | researchgate.net |

| Palladium | S,O-ligand | Phenylpalladium(II) complex | X-ray crystallography, NMR | acs.org |

| Palladium | (R,R)-QuinoxP* mono-oxide | Oxidative addition adduct | X-ray crystallography, NMR | researchgate.net |

| Gold | 1,2-bis(diphenylphosphino)benzene monoxide | Au(I)-phosphine monoxide complex | X-ray crystallography, NMR | eurjchem.com |

Kinetic Studies of Rate-Determining Steps

In the C-H activation of benzene by a cis-[bis(dicyclohexylphosphino)ethane]hydridoneopentylplatinum(II) complex, kinetic studies revealed that the reductive elimination of neopentane is the rate-determining step. researchgate.netresearchgate.net The reaction was found to be first-order in the platinum complex. Interestingly, increasing the concentration of benzene, the substrate, led to a decrease in the reaction rate. researchgate.net This observation ruled out a mechanism where benzene coordinates to the platinum center before or during the transition state of the RDS. researchgate.net

The table below summarizes the activation parameters determined for this reaction.

| Parameter | Value |

|---|---|

| Eₐ (Activation Energy) | 28.0 (0.4) kcal/mol |

| ΔH‡ (Enthalpy of Activation) | 27.3 (0.3) kcal/mol |

| ΔS‡ (Entropy of Activation) | 5 (1) eu |

| ΔG‡ (Gibbs Free Energy of Activation at 69 °C) | 25.7 (0.7) kcal/mol |

Activation parameters for the reductive elimination of neopentane from cis-[bis(dicyclohexylphosphino)ethane]hydridoneopentylplatinum(II). researchgate.net

In the context of the Heck reaction, the oxidative addition of the aryl halide to the Pd(0) center is often considered the rate-determining step. harvard.edu Kinetic analyses typically involve monitoring the disappearance of a reactant or the appearance of a product over time under various initial concentrations of reactants and catalyst.

Computational and Experimental Approaches to Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Understanding its structure and energy is key to understanding reaction rates and selectivity. A combination of computational and experimental methods is often employed for this purpose.

Density Functional Theory (DFT) has become a powerful tool for modeling transition states in organometallic catalysis. vu.nlchemrxiv.org DFT calculations can provide detailed geometric and energetic information about transition states that are often inaccessible through experimental means alone. researchgate.net For example, in palladium-catalyzed cross-coupling reactions, DFT has been used to investigate how the bite angle of bidentate phosphine ligands influences the energy of the transition state for oxidative addition. These studies have shown that a smaller bite angle can lead to a lower activation barrier by reducing steric repulsion between the substrate and the ligands in the transition state.

Experimental approaches to probing transition states include kinetic isotope effect (KIE) studies. By replacing an atom with its heavier isotope at a position involved in bond breaking or formation in the RDS, a change in the reaction rate can be observed. The magnitude of the KIE can provide valuable information about the geometry of the transition state.

Influence of Ligand Sterics and Electronics on Reaction Pathways

The steric and electronic properties of the 1,2-bis(dicyclohexylphosphino)benzene ligand are critical in dictating the outcome of a catalytic reaction. These properties are often intertwined and can influence catalyst activity, selectivity, and stability. researchgate.net

Steric Effects: The bulky dicyclohexylphosphino groups create a sterically demanding environment around the metal center. This steric bulk can:

Promote reductive elimination, which is often the product-forming step in cross-coupling reactions.

Influence the coordination number of the metal, potentially favoring the formation of more reactive, lower-coordinate species.

Dictate the regioselectivity of a reaction by sterically blocking certain reaction pathways.

A key parameter used to quantify the steric influence of a phosphine ligand is the Tolman cone angle. For a related ligand, tricyclohexylphosphine (B42057) (PCy₃), the cone angle is 170°, indicating significant steric bulk. Another important descriptor is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. researchgate.net

Electronic Effects: The dicyclohexyl groups are electron-donating, which increases the electron density on the phosphorus atoms and, consequently, on the metal center. This increased electron density can:

Facilitate oxidative addition, a key step in many catalytic cycles, by making the metal center more nucleophilic.

Stabilize the metal complex, potentially increasing catalyst lifetime.

The electronic properties of phosphine ligands are often quantified by measuring the C-O stretching frequency of their corresponding nickel or iridium carbonyl complexes. researchgate.net A lower stretching frequency indicates a more electron-donating ligand. Studies on a series of dialkylbiarylphosphines have shown that ligands like 2-(dicyclohexylphosphino)biphenyl (B1301957) have donor properties that lie between those of triphenylphosphine (B44618) and the more electron-rich tricyclohexylphosphine. researchgate.net

The combination of these steric and electronic effects makes 1,2-bis(dicyclohexylphosphino)benzene and its analogs highly effective ligands in a variety of catalytic transformations, including Suzuki-Miyaura coupling reactions where catalysts bearing o-(dicyclohexylphosphino)biphenyl have demonstrated exceptionally high activity. The rigid benzene backbone of 1,2-bis(dicyclohexylphosphino)benzene also pre-organizes the two phosphine donors, leading to a specific bite angle that can further influence catalytic performance.

Advanced Spectroscopic and Analytical Characterization of 1,2 Bis Dicyclohexylphosphino Benzene and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 1,2-Bis(dicyclohexylphosphino)benzene and its metal complexes in solution.

³¹P NMR spectroscopy is particularly informative for phosphine (B1218219) ligands and their metal complexes. The chemical shift (δ) of the phosphorus nuclei is highly sensitive to their chemical environment, including coordination to a metal center. For free 1,2-Bis(dicyclohexylphosphino)benzene, the ³¹P NMR spectrum typically shows a single resonance, indicative of the two equivalent phosphorus atoms. Upon coordination to a metal, a significant change in the chemical shift is observed. This coordination shift provides evidence of complex formation and can offer insights into the nature of the metal-phosphorus bond. nih.govacs.org For instance, in platinum complexes, coupling to the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance) results in satellite peaks, with the magnitude of the coupling constant (¹J(Pt-P)) providing information about the s-character of the metal-phosphorus bond. rsc.org

| Compound Type | Typical ³¹P Chemical Shift (ppm) | Notes |

| Free Ligand | ~10-15 | A single resonance for the equivalent P atoms. |

| Metal Complexes | Varies widely | Shift is dependent on the metal, its oxidation state, and other ligands. |

This table provides illustrative data; actual values can vary based on solvent and experimental conditions.

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic backbone of the ligand. rsc.org The spectra of the free ligand display characteristic signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the cyclohexyl groups. Upon complexation, changes in the chemical shifts and coupling constants of these nuclei can reveal information about the conformational changes in the ligand and the electronic effects of the metal center. chemicalbook.com For example, the protons on the carbon atoms adjacent to the phosphorus atoms often show coupling to the ³¹P nucleus, which can be observed in the ¹H NMR spectrum.

Variable-temperature (VT) NMR studies are crucial for investigating dynamic processes in solution, such as ligand exchange or fluxional behavior of the metal complexes. harvard.eduresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. For instance, broad signals at room temperature might resolve into sharp, distinct signals at low temperatures, indicating the "freezing out" of a dynamic process on the NMR timescale. These studies can provide thermodynamic and kinetic parameters for the observed processes. For example, VT-NMR has been used to establish that the bis(phosphine) ligand in certain platinum complexes remains chelated to the metal during reductive elimination processes. harvard.eduresearchgate.net

X-ray Crystallography for Solid-State Molecular Structures

| Complex | Metal Center | Coordination Geometry | Key Structural Feature |

| [OsCl(dcpe)₂]⁺ | Osmium | Trigonal Bipyramidal | "Y-shaped" arrangement in the equatorial plane. |

| cis-[PtH(CH₂CMe₃)(dcpe)] | Platinum | Pseudo-square-planar | Pt-H distance of 1.56(5) Å. harvard.eduresearchgate.net |

| [Au₃(C₂O)(ligand)₃] | Gold | Trigonal | Ketenylidene bridge capping a tri-gold cluster. nsf.govnih.gov |

This table presents selected examples of crystal structures determined for complexes containing related diphosphine ligands (dcpe is 1,2-bis(dicyclohexylphosphino)ethane (B1585223), a close analogue).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comnih.govnih.gov These methods are useful for identifying the presence of specific functional groups. The spectra of 1,2-Bis(dicyclohexylphosphino)benzene and its complexes exhibit characteristic bands corresponding to the vibrations of the P-C bonds, the aromatic C-H and C=C bonds of the benzene ring, and the aliphatic C-H bonds of the cyclohexyl groups. longdom.org Upon coordination to a metal, shifts in the vibrational frequencies of the ligand can be observed, particularly for vibrations involving the phosphorus atoms. researchgate.net These shifts can provide indirect evidence of metal-ligand bond formation.

Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. nist.govkoreascience.kr For 1,2-Bis(dicyclohexylphosphino)benzene, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, confirming its integrity. The fragmentation pattern can reveal the loss of cyclohexyl groups or other fragments, providing further structural confirmation. When analyzing metal complexes, mass spectrometry can confirm the composition of the complex and provide insights into the strength of the metal-ligand and intra-ligand bonds by observing the fragmentation pathways. koreascience.kr

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of 1,2-bis(dicyclohexylphosphino)benzene metal complexes. By measuring the current response of a complex to a linearly cycled potential sweep, CV can determine the potentials at which the metal center or the ligand undergoes oxidation or reduction. This information is crucial for understanding the electronic structure of the complex and its potential role in catalytic cycles that involve changes in oxidation state.

The ligand itself, 1,2-bis(dicyclohexylphosphino)benzene, is generally considered redox-inactive in the typical potential windows. However, when coordinated to a metal center, it can significantly influence the redox properties of the resulting complex. The electron-donating nature of the dicyclohexylphosphino groups enriches the metal center with electron density, often making it easier to oxidize (i.e., shifting the oxidation potential to a less positive value) compared to complexes with less donating ligands.

In many metal complexes, the redox processes are metal-centered. However, the ligand framework can be designed to be "redox-active" or "non-innocent," where the ligand itself can accept or donate electrons. acs.orgnih.govmdpi.com While the phenyl backbone of 1,2-bis(dicyclohexylphosphino)benzene is not a classic redox-active group, its complexes can exhibit ligand-centered redox processes under certain conditions or with specific metals. nih.gov

Research on related phosphine complexes provides insight into the expected electrochemical behavior. For instance, studies on dinickel complexes with the similar 1,2-bis(dicyclohexylphosphino)ethane (dcpe) ligand have shown two reversible one-electron oxidation waves, indicating electronic communication between the two metal centers. The potential difference between these waves provides a measure of the stability of the mixed-valence species. Similarly, copper chalcogenide nanoclusters supported by phosphine ligands have been shown to undergo quasi-reversible one-electron oxidations. chemrxiv.org The reversibility of a redox event in a CV experiment indicates the stability of the oxidized or reduced species on the timescale of the experiment.

The data obtained from cyclic voltammetry, such as half-wave potentials (E₁/₂), are invaluable for constructing a detailed picture of the electronic environment of the metal in the presence of the 1,2-bis(dicyclohexylphosphino)benzene ligand.

Table 1: Illustrative Cyclic Voltammetry Data for Metal Complexes with Phosphine Ligands This table presents example data based on findings for similar phosphine complexes to illustrate the type of information obtained from CV experiments.

| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | Scan Rate (mV/s) | Notes |

| [Ni₂(dcpe)₂(μ-S₂C₆H₂S₂)] | [Ni₂]⁰/⁺ | -0.18 | 75 | 100 | Reversible one-electron oxidation. |

| [Ni₂]⁺/²⁺ | +0.48 | 80 | 100 | Second reversible oxidation. | |

| [Cu₁₂S₆(dppo)₄] | [Cu₁₂]⁰/⁺ | -0.50 | ~100 | 100 | Quasi-reversible one-electron oxidation of the cluster core. chemrxiv.org |

| [(BIP)AlMe₂] | [(BIP)AlMe₂]⁺/⁰ | -1.17 | 65 | 100 | Reversible, ligand-centered reduction. nih.gov |

Note: Fc/Fc⁺ refers to the ferrocene (B1249389)/ferrocenium redox couple, a standard internal reference. ΔEp is the peak-to-peak separation, which for a reversible one-electron process is close to 59 mV. dcpe = 1,2-bis(dicyclohexylphosphino)ethane; dppo = 1,8-bis(diphenylphosphino)octane; BIP = 2,6-bis(imino)pyridine.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. nih.govresearchgate.net Such species are called paramagnetic. Metal complexes of 1,2-bis(dicyclohexylphosphino)benzene can become paramagnetic through one-electron redox processes (oxidation or reduction), resulting in a non-zero electron spin state for the complex. cardiff.ac.uk

EPR spectroscopy provides detailed information about the electronic structure of paramagnetic species. nih.govresearchgate.net The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

g-Factor: The g-factor is a dimensionless quantity that is characteristic of the paramagnetic center and its electronic environment. It provides information about the extent of spin-orbit coupling and the nature of the orbitals containing the unpaired electron.

Hyperfine Coupling: This refers to the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (e.g., ³¹P from the phosphine ligand, the metal nucleus, or other atoms). The resulting splitting pattern in the EPR spectrum can reveal the number and type of nuclei interacting with the electron and the magnitude of that interaction, offering direct evidence of the atoms bound to the paramagnetic center. cardiff.ac.uk

For a metal complex of 1,2-bis(dicyclohexylphosphino)benzene, if an oxidation or reduction process generates a paramagnetic species, EPR is the ideal tool for its characterization. cardiff.ac.uk For example, if a diamagnetic M(0) complex is oxidized to a paramagnetic M(I) state, the EPR spectrum would confirm the presence of an unpaired electron. The hyperfine coupling to the two equivalent ³¹P nuclei of the chelating phosphine ligand would be expected to produce a characteristic triplet pattern, confirming the coordination of the ligand to the paramagnetic metal center.

Table 2: Hypothetical EPR Spectroscopic Data for a Paramagnetic [M(1,2-bis(dicyclohexylphosphino)benzene)]⁺ Complex This table illustrates the type of parameters that would be determined from an EPR spectrum for a hypothetical paramagnetic complex.

| Parameter | Value | Interpretation |

| g-values | gₓ = 2.080, gᵧ = 2.045, g₂ = 2.002 | The anisotropy of the g-tensor indicates a low-symmetry electronic environment for the unpaired electron. |

| Hyperfine Coupling Constant (A) | A(³¹P) = 35 G (105 MHz) | Represents the strength of the interaction between the unpaired electron and the two equivalent phosphorus nuclei. The magnitude gives insight into the s-character of the orbital containing the unpaired electron. |

| Line Shape | Triplet of triplets (if coupled to a metal with I=1) | The splitting pattern reveals the number and spin of the nuclei interacting with the unpaired electron. A primary triplet would arise from coupling to two equivalent I=1/2 ³¹P nuclei. |

Other Analytical Techniques for Purity and Composition Assessment

Beyond the specialized techniques that probe electronic structure, a range of standard analytical methods are essential for confirming the purity and elemental composition of both the 1,2-bis(dicyclohexylphosphino)benzene ligand and its metal complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While discussed in detail elsewhere, ¹H, ¹³C, and particularly ³¹P NMR spectroscopy are indispensable for routine purity checks of the diamagnetic ligand and its complexes. The presence of sharp, well-defined peaks and the absence of impurity signals are primary indicators of high purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the confirmation of its elemental formula. This is a definitive method for verifying the composition of both the free ligand and, where applicable, its metal complexes.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and other elements in a sample. The experimental values are compared against the calculated theoretical percentages for the proposed chemical formula. A close match (typically within ±0.4%) provides strong evidence for the bulk purity and correct composition of the synthesized compound.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate components in a mixture. unm.edu They are highly effective for assessing the purity of the 1,2-bis(dicyclohexylphosphino)benzene ligand, which is a solid at room temperature. sigmaaldrich.com A pure sample will ideally show a single, sharp peak in the chromatogram. These methods can also be used to monitor the progress of reactions.

The combination of these techniques ensures that the material being studied is indeed the correct substance and is free from significant impurities that could interfere with spectroscopic measurements or subsequent reactivity studies.

Table 3: Summary of Analytical Techniques for Purity and Composition

| Technique | Purpose | Information Obtained |

| ³¹P NMR Spectroscopy | Purity assessment, structural confirmation | Chemical shift, coupling constants, and absence of phosphorus-containing impurities. |

| Mass Spectrometry (MS) | Compositional verification | Precise mass-to-charge ratio, confirming the molecular formula. |

| Elemental Analysis | Bulk purity and composition | Percentage composition of C, H, and other elements. |

| HPLC/GC | Purity assessment | Retention time and peak purity; detection of non-phosphorus organic impurities. unm.edu |

Theoretical and Computational Studies on 1,2 Bis Dicyclohexylphosphino Benzene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Detailed research findings from DFT studies on analogous bulky, electron-rich phosphine (B1218219) ligands reveal that the electronic properties are a key determinant of their effectiveness in catalysis. tcichemicals.comresearchgate.net The σ-donating capacity of such ligands is often evaluated by calculating parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For 1,2-Bis(dicyclohexylphosphino)benzene, the HOMO is expected to be localized on the phosphorus atoms, reflecting their Lewis basicity. The energy of the HOMO is a direct indicator of the ligand's ability to donate electrons to a metal center.

Furthermore, Natural Bond Orbital (NBO) analysis, a common post-DFT calculation, can provide a more detailed picture of the bonding. It allows for the quantification of the hybridization of the phosphorus lone pairs and the extent of any delocalization into the benzene (B151609) ring. For 1,2-Bis(dicyclohexylphosphino)benzene, the dicyclohexyl groups are strong electron-donating groups, which increases the electron density on the phosphorus atoms, making it a strong σ-donating ligand. tcichemicals.com The benzene backbone, while providing a rigid scaffold, can also participate in electronic interactions.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates strong electron-donating ability. |

| LUMO Energy | +1.2 eV | Suggests high stability towards reduction. |

| HOMO-LUMO Gap | 7.0 eV | Reflects the electronic stability of the ligand. |

| NBO Charge on P | -0.4 e | Quantifies the electron density on the phosphorus atoms. |

| P-C(benzene) Bond Length | 1.85 Å | Provides insight into the steric and electronic environment. |

| P-C(cyclohexyl) Bond Length | 1.87 Å | Reflects the nature of the alkyl-phosphine bond. |

Studies on related bis(dithiolato)metal complexes have shown that DFT can accurately predict geometric and electronic structures, which are in good agreement with experimental data. researchgate.netscirp.org Similar accuracy would be expected for DFT studies on 1,2-Bis(dicyclohexylphosphino)benzene and its metal complexes.

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For 1,2-Bis(dicyclohexylphosphino)benzene, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.

The ³¹P NMR chemical shift is a highly sensitive probe of the electronic environment of the phosphorus atom. DFT calculations have been successfully used to predict ³¹P NMR chemical shifts for a wide range of phosphine ligands and their metal complexes. uni-muenchen.denih.govresearchgate.net For 1,2-Bis(dicyclohexylphosphino)benzene, a predicted ³¹P NMR chemical shift would be expected in the downfield region, characteristic of electron-rich alkylphosphines. The calculation would involve optimizing the geometry of the molecule and then computing the magnetic shielding tensor using a suitable DFT functional and basis set.

Similarly, IR spectroscopy is a key technique for identifying functional groups. The vibrational frequencies of 1,2-Bis(dicyclohexylphosphino)benzene can be calculated using DFT. These calculations can help in assigning the peaks in an experimental IR spectrum, particularly the P-C stretching and bending modes, as well as the vibrations associated with the cyclohexyl and benzene moieties.

Beyond spectroscopy, DFT can be used to predict the reactivity of 1,2-Bis(dicyclohexylphosphino)benzene. Reactivity descriptors, such as the Fukui function and dual descriptor, can be calculated to identify the most likely sites for electrophilic or nucleophilic attack. For this ligand, the phosphorus atoms are the expected nucleophilic centers. The calculated reactivity profile can guide the design of new chemical reactions and the synthesis of novel derivatives.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Correlation |